molecular formula C26H25N3O3 B4582968 N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide

N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide

Cat. No. B4582968
M. Wt: 427.5 g/mol
InChI Key: JCGIHPZJFBCESR-JLPGSUDCSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step chemical reactions, starting from basic aromatic compounds and proceeding through various functional group modifications. For example, the design, synthesis, and biological evaluation of closely related compounds have been described in the literature. These processes typically involve selective isotype inhibition, demonstrating the intricate synthetic routes used to obtain specific benzamide derivatives with desired properties (Zhou et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of benzamides, including crystallographic studies, provides insights into their three-dimensional configurations and intramolecular interactions. For instance, compounds similar to the one have been analyzed through X-ray diffraction, revealing centrosymmetric hydrogen-bonded dimers facilitated by N–H···O interactions, which are crucial for understanding the compound's reactivity and interaction capabilities (Kranjc et al., 2012).

Chemical Reactions and Properties

The chemical reactions involving benzamides often explore their reactivity towards various chemical agents, showcasing their potential in synthesis and modification of organic molecules. The reactions may include carbonylation, amidation, and interaction with functionalized amines, leading to the formation of novel compounds with diverse chemical structures and properties. Such transformations highlight the versatility and reactivity of benzamide derivatives in organic synthesis (Deng et al., 2018).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. For example, detailed analysis and characterization techniques like NMR and FT-IR have been used to elucidate the physical properties of related compounds, aiding in the understanding of how structural variations affect their physical state and behavior (Wei Ting et al., 2012).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as reactivity, stability, and interaction with other chemicals, are critical for their application in various fields, including medicinal chemistry and materials science. Research into their reactions with different reagents and conditions reveals a wide range of potential for creating new compounds with desired functionalities and characteristics (Clark & Davenport, 1987).

Scientific Research Applications

Chromatographic Determination

A study by Dockens, Ravis, and Clark (1987) outlines a method for the liquid chromatographic determination of 4-amino-N-(2,6-dimethylphenyl)-benzamide in rat serum and urine, highlighting its potential as a new anticonvulsant. This research suggests applications in pharmacokinetics, emphasizing the importance of monitoring serum and urine concentrations for therapeutic efficacy and safety (Dockens, Ravis, & Clark, 1987).

Chemical Synthesis and Reactivity

Oda et al. (1985) discuss the cleavage of the vinyl carbon-silicon bond with tetrabutylammonium fluoride, demonstrating the chemical reactivity and potential for synthesizing related compounds. This research can guide the synthesis of various benzamide derivatives, contributing to the development of new materials or pharmaceuticals (Oda et al., 1985).

Anticonvulsant Activity

Robertson et al. (1987) discovered that 4-amino-N-(2,6-dimethylphenyl)benzamide is an effective anticonvulsant in several animal models, demonstrating the therapeutic potential of similar compounds. The study also explores structural analogues to improve pharmacokinetic profiles, indicating applications in drug development for neurological conditions (Robertson et al., 1987).

Molecular Docking and DFT Calculations

Fahim and Shalaby (2019) conducted molecular docking and density functional theory (DFT) calculations on novel benzenesulfonamide derivatives, including insights into their antitumor activity. This suggests applications in designing compounds with specific biological activities, providing a basis for drug discovery and development (Fahim & Shalaby, 2019).

Histone Deacetylase Inhibition

Zhou et al. (2008) describe the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. This compound shows promise as an anticancer drug, highlighting the role of similar benzamide derivatives in epigenetic therapy (Zhou et al., 2008).

properties

IUPAC Name

N-[(Z)-3-(3-acetylanilino)-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c1-18(30)21-10-7-11-22(17-21)27-26(32)24(28-25(31)20-8-5-4-6-9-20)16-19-12-14-23(15-13-19)29(2)3/h4-17H,1-3H3,(H,27,32)(H,28,31)/b24-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGIHPZJFBCESR-JLPGSUDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)N(C)C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-3-(3-acetylanilino)-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide
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